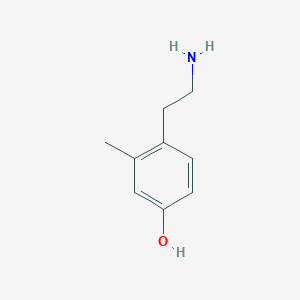
4-(2-Aminoethyl)-3-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-3-methylphenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a 2-aminoethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-3-methylphenol can be achieved through several methods. One common approach involves the alkylation of 3-methylphenol with 2-chloroethylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-methylphenol and 2-chloroethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 3-methylphenol is dissolved in a suitable solvent, and the base is added. The 2-chloroethylamine is then added dropwise, and the mixture is stirred at an elevated temperature until the reaction is complete.
Purification: The product is isolated by extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid, halogens, and sulfuric acid are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Corresponding amines.
Substitution: Nitro, halo, and sulfonated derivatives of this compound.
科学的研究の応用
4-(2-Aminoethyl)-3-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-3-methylphenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminoethyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)phenol: Lacks the methyl group at the 3-position.
3-Methylphenol: Lacks the aminoethyl group.
2-Aminoethylphenol: The aminoethyl group is at the 2-position instead of the 4-position.
Uniqueness
4-(2-Aminoethyl)-3-methylphenol is unique due to the presence of both the aminoethyl and methyl groups on the phenol ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
88332-15-4 |
|---|---|
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC名 |
4-(2-aminoethyl)-3-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-7-6-9(11)3-2-8(7)4-5-10/h2-3,6,11H,4-5,10H2,1H3 |
InChIキー |
OHXMNNQSBTXLGP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


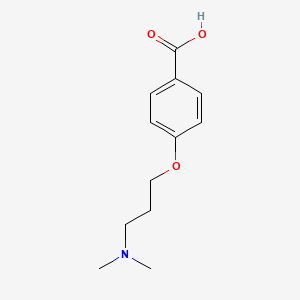
![(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid](/img/structure/B13896914.png)
![[4,4'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13896915.png)
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13896917.png)
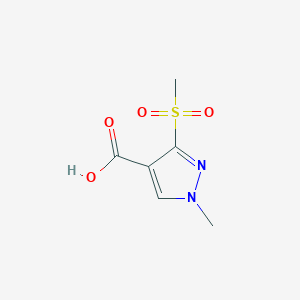
![N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide](/img/structure/B13896921.png)
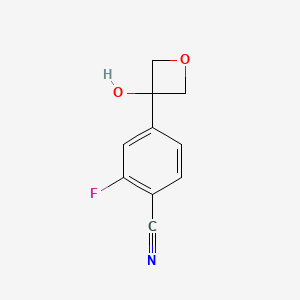
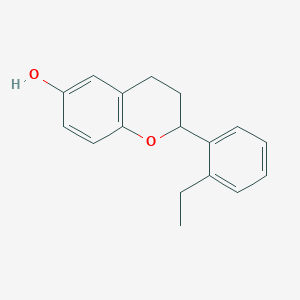

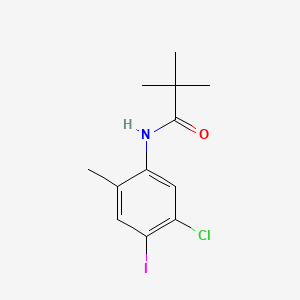
![6-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B13896957.png)
![7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B13896960.png)
![1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid](/img/structure/B13896971.png)
![ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate](/img/structure/B13896981.png)
